molecular formula C9H19NO3 B1429902 3-Cyclohexyl-D-alanine hydrate CAS No. 213178-94-0

3-Cyclohexyl-D-alanine hydrate

Cat. No.: B1429902
CAS No.: 213178-94-0
M. Wt: 189.25 g/mol
InChI Key: HDJQIWAIDCEDEF-DDWIOCJRSA-N
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Description

3-Cyclohexyl-D-alanine hydrate is a non-proteinogenic amino acid with the molecular formula C9H17NO2 · xH2O. It is a derivative of alanine where the methyl group is replaced by a cyclohexyl group. This compound is often used in peptide synthesis and has various applications in scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 3-Cyclohexyl-D-alanine hydrate typically involves chemical synthesis. One common method includes the use of organic synthesis reactions to achieve the desired purity and target product. The specific preparation method can be adjusted based on the required purity .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented.

Chemical Reactions Analysis

Types of Reactions

3-Cyclohexyl-D-alanine hydrate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. The specific conditions depend on the desired reaction and product .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may produce cyclohexyl derivatives, while reduction reactions may yield cyclohexyl-substituted amino acids .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Cyclohexyl-D-alanine hydrate involves its incorporation into peptides and proteins, where it can influence the structure and function of these molecules. The cyclohexyl group provides steric hindrance and hydrophobic interactions, which can affect the folding and stability of proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyclohexyl-D-alanine hydrate is unique due to its specific stereochemistry and the presence of the cyclohexyl group, which imparts distinct chemical and physical properties. This makes it valuable in peptide synthesis and various research applications .

Properties

IUPAC Name

(2R)-2-amino-3-cyclohexylpropanoic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2.H2O/c10-8(9(11)12)6-7-4-2-1-3-5-7;/h7-8H,1-6,10H2,(H,11,12);1H2/t8-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDJQIWAIDCEDEF-DDWIOCJRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC(C(=O)O)N.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)C[C@H](C(=O)O)N.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

213178-94-0
Record name Cyclohexanepropanoic acid, α-amino-, hydrate (1:?), (αR)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=213178-94-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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